molecular formula C15H10O5 B2804456 2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid CAS No. 307524-21-6

2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid

Cat. No.: B2804456
CAS No.: 307524-21-6
M. Wt: 270.24
InChI Key: ZLWOHWRZIZVLTP-UHFFFAOYSA-N
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Description

2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid is a synthetic coumarin derivative characterized by a benzo[c]chromen-6-one core substituted with an acetic acid moiety via an ether linkage at position 2. Its molecular formula is C₁₅H₁₀O₅ (molecular weight: 270.24 g/mol) . The compound has garnered attention as a moderate inhibitor of aldo-keto reductases AKR1C1 and AKR1C3, with inhibition constants (Kᵢ) of 4 μM for both isoforms .

Properties

IUPAC Name

2-(6-oxobenzo[c]chromen-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWOHWRZIZVLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid typically involves the reaction of 6-oxobenzo[c]chromen-3-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the chromenone and the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromenone moiety to a dihydrochromenone derivative.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 6-oxobenzo[c]chromen-3-ol and acetic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of 6-oxobenzo[c]chromen-3-ol and acetic acid.

Scientific Research Applications

2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The acetic acid group may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Molecular and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid C₁₅H₁₀O₅ 270.24 Acetic acid, ether AKR1C1/C3 inhibitor (Kᵢ = 4 μM)
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid C₁₄H₈O₄ 240.21 Carboxylic acid, ketone High melting point (235–236°C)
6-Oxo-6H-benzo[c]chromen-3-yl acetate C₁₅H₁₀O₄ 254.24 Acetate ester Lower polarity
2-[(6-Oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid C₁₆H₁₂O₅ 284.27 Propanoic acid Increased hydrophobicity
Tetrahydro derivative (7,8,9,10-tetrahydro) C₁₅H₁₄O₅ 274.27 Tetrahydrobenzo[c]chromen Enhanced solubility

Biological Activity

2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid, also known by its IUPAC name, is a derivative of benzo[c]chromene, a class of compounds recognized for their diverse biological activities. This compound's molecular formula is C15H10O5, and it has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antioxidant research.

The synthesis of this compound typically involves the reaction of 6-oxo-6H-benzo[c]chromene with chloroacetic acid under basic conditions. The reaction usually requires a base such as sodium hydroxide or potassium carbonate and is performed in solvents like ethanol or methanol. The process yields the target compound through esterification followed by hydrolysis.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. It is believed to interact with enzymes involved in inflammatory responses and oxidative stress, potentially leading to reduced inflammation and oxidative damage.

Antioxidant Properties

Research indicates that compounds within the benzo[c]chromene class exhibit significant antioxidant activity. This activity is critical as it helps neutralize free radicals, thereby protecting cells from oxidative stress-related damage. A study highlighted that derivatives similar to this compound showed promising results in scavenging free radicals, indicating potential for therapeutic use in conditions characterized by oxidative stress .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. These studies often involve assessing the compound's ability to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX). The compound's effectiveness in reducing inflammation markers suggests it could be beneficial in treating inflammatory diseases .

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to neurotoxic agents. The results indicated that these compounds could promote cell viability and protect against neurotoxicity through mechanisms involving phosphodiesterase (PDE) inhibition .

Enzymatic Assays

Enzymatic assays have shown that this compound can inhibit specific enzymes associated with inflammatory pathways. For instance, assays measuring IC50 values revealed significant inhibitory potential against phosphodiesterase II, with values comparable to established inhibitors .

Comparative Table of Biological Activities

Activity Compound IC50 (μM) Reference
AntioxidantThis compoundNot specified
Anti-inflammatoryThis compound3.67 ± 0.47
NeuroprotectiveRelated benzo[c]chromene derivativesNot specified

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